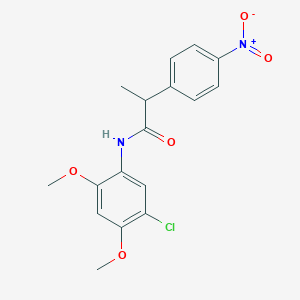![molecular formula C19H29NO5 B4074819 1-[2-(2,3,6-trimethylphenoxy)ethyl]azepane oxalate](/img/structure/B4074819.png)
1-[2-(2,3,6-trimethylphenoxy)ethyl]azepane oxalate
Vue d'ensemble
Description
1-[2-(2,3,6-trimethylphenoxy)ethyl]azepane oxalate is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. This compound is also known as Tropisetron oxalate and is a derivative of azepane.
Mécanisme D'action
Tropisetron oxalate acts by blocking the serotonin 5-HT3 receptors in the central and peripheral nervous system. This blockade reduces the activity of the vagus nerve, which is responsible for the sensation of nausea and vomiting.
Biochemical and Physiological Effects:
Tropisetron oxalate has been found to have several biochemical and physiological effects. It has been shown to increase the release of acetylcholine and dopamine in the brain, which may contribute to its analgesic effects. It also has an inhibitory effect on the release of substance P, a neurotransmitter that is involved in pain transmission.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Tropisetron oxalate is its high potency and selectivity for the 5-HT3 receptor. It has also been found to have a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, one of the limitations of this compound is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on Tropisetron oxalate. One area of interest is its potential use in the treatment of other conditions such as anxiety, depression, and schizophrenia. Another area of research is the development of new analogs of Tropisetron oxalate with improved potency and selectivity for the 5-HT3 receptor. Additionally, the use of Tropisetron oxalate in combination with other drugs for the treatment of various conditions is an area of active research.
Conclusion:
In conclusion, Tropisetron oxalate is a chemical compound with significant potential in scientific research. Its antiemetic and analgesic properties make it a promising candidate for the treatment of various conditions. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions discussed in this paper highlight the importance of this compound in scientific research.
Applications De Recherche Scientifique
Tropisetron oxalate has been extensively studied for its potential therapeutic applications. It has been found to have antiemetic and analgesic properties and has been used in the treatment of various conditions such as chemotherapy-induced nausea and vomiting, postoperative nausea and vomiting, and migraine headaches.
Propriétés
IUPAC Name |
oxalic acid;1-[2-(2,3,6-trimethylphenoxy)ethyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.C2H2O4/c1-14-8-9-15(2)17(16(14)3)19-13-12-18-10-6-4-5-7-11-18;3-1(4)2(5)6/h8-9H,4-7,10-13H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBZMJKFSNZYBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCN2CCCCCC2)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-{(3-fluorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4074742.png)
![N-(2-fluorophenyl)-5-nitro-2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B4074750.png)
![N-allyl-N-[2-(2-tert-butylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074754.png)

![methyl 4,5-dimethoxy-2-[(2-phenoxybutanoyl)amino]benzoate](/img/structure/B4074772.png)
![ethyl 4-[3-(1-azepanyl)propoxy]benzoate oxalate](/img/structure/B4074783.png)
![1-[4-(2,6-dimethylphenoxy)butyl]piperazine oxalate](/img/structure/B4074797.png)


![1-[3-(2-chlorophenoxy)propyl]azepane oxalate](/img/structure/B4074812.png)
![N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-bromobenzamide](/img/structure/B4074821.png)
![methyl 4-[2-(1-azepanyl)ethoxy]benzoate oxalate](/img/structure/B4074828.png)
![1-[2-(4-chloro-2-methylphenoxy)ethyl]azepane oxalate](/img/structure/B4074832.png)
![2-methyl-1-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoyl}indoline](/img/structure/B4074853.png)